1-Oxa-2-azaspiro[2.5]octane
Description
Structure
3D Structure
Properties
CAS No. |
185-80-8 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C6H11NO/c1-2-4-6(5-3-1)7-8-6/h7H,1-5H2 |
InChI Key |
NELACHBDCVNKTB-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NO2 |
Canonical SMILES |
C1CCC2(CC1)NO2 |
Synonyms |
1-Oxa-2-azaspiro[2.5]octane |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Oxa 2 Azaspiro 2.5 Octane
Classical Synthetic Routes and Their Evolution
The foundational methods for synthesizing 1-Oxa-2-azaspiro[2.5]octane have traditionally involved the condensation of cyclohexanone (B45756) with a nitrogen source, followed by oxidation to form the characteristic oxaziridine (B8769555) ring.
Early Approaches via Cyclohexanone and Hydroxylamine (B1172632) Sulfonic Acid Condensation
One of the earliest documented methods for preparing this compound involves the reaction of cyclohexanone with hydroxylamine-O-sulfonic acid in an alkaline medium. smolecule.comnih.gov This approach, while foundational, is often characterized by moderate yields, typically in the range of 30-35%. smolecule.comevitachem.com The reaction proceeds through the formation of an intermediate that undergoes intramolecular ring closure to yield the spiro compound. evitachem.comsmolecule.com While effective for obtaining the desired product, the relatively low yields prompted researchers to explore alternative pathways. For applications requiring a product with less unreacted cyclohexanone and free of chlorine, this method, using sodium hydroxide (B78521) as the base, is a viable option. nih.gov
Synthetic Pathways Utilizing Cyclohexanone, Ammonia (B1221849), and Sodium Hypochlorite (B82951)
An alternative and often more efficient classical route involves the reaction of cyclohexanone with ammonia and an oxidizing agent, typically sodium hypochlorite. nih.govacs.org In this method, cyclohexanone is often dissolved in an organic solvent like toluene (B28343) and reacted with an aqueous solution of ammonia and sodium hypochlorite. researchgate.net This process generates the N-H oxaziridine, this compound. nih.govacs.org
This pathway is noted for its ability to produce the target compound, but it also forms a small amount of N-chlorocyclohexanimine as a byproduct. nih.gov Due to the high reactivity of N-unsubstituted oxaziridines, they are often prepared in situ in inert solvents and used immediately without extensive purification. nih.govacs.org This method represents an evolution in classical synthesis by offering a pathway that can be more efficient than the hydroxylamine sulfonic acid route. smolecule.com
Table 1: Comparison of Classical Synthesis Methods
| Starting Materials | Key Reagents | Typical Yield | Notes |
|---|---|---|---|
| Cyclohexanone | Hydroxylamine-O-sulfonic acid, NaOH | 30-35% smolecule.comevitachem.com | Produces chlorine-free solutions with less residual cyclohexanone. nih.gov |
| Cyclohexanone | Ammonia, Sodium Hypochlorite | Considered more efficient than the sulfonic acid route. smolecule.com | Product is highly reactive and often prepared in situ for immediate use. nih.govacs.org |
Advanced Synthesis Techniques and Process Intensification
Recent advancements in chemical engineering have led to the development of continuous-flow microreaction systems, which offer significant advantages over traditional batch methods for the synthesis of this compound. researchgate.net
Continuous-Flow Microreaction Systems for Enhanced Preparation
The use of microreactors for the synthesis of this compound from cyclohexanone, ammonia, and sodium hypochlorite represents a significant leap in process intensification. researchgate.net This technology enhances the efficiency and safety of the chemical process by maintaining a continuous flow of reactants through a micro-scale reactor. smolecule.com
Microreaction systems provide superior control over critical reaction parameters such as temperature, mixing efficiency, and reaction time. smolecule.com The rapid mixing and highly efficient heat and mass transfer inherent to microreactors minimize the formation of by-products, thereby improving the selectivity towards the desired this compound. smolecule.comevitachem.comresearchgate.net This precise control is crucial for managing the highly reactive intermediates and the exothermic nature of the reaction, leading to a safer and more predictable synthetic process. researchgate.net Research has shown that optimizing conditions within a microreactor can lead to excellent selectivity for the main product. researchgate.net
Continuous-flow synthesis in microreactors not only improves selectivity but also significantly enhances production efficiency and throughput. researchgate.net By operating continuously, these systems can produce larger quantities of the product over time compared to the discontinuous nature of batch processing. In one study, ten parallel microreactor units were integrated to scale up production capacity, demonstrating stable operation and low pressure drop. researchgate.net This approach has great potential for industrial applications, offering a continuous, efficient, and safe manufacturing process for this compound. researchgate.net
Table 2: Performance of Microreaction System for Synthesis
| Parameter | Advantage in Microreactor System | Impact |
|---|---|---|
| Reaction Control | Precise control over temperature and mixing. smolecule.com | Enhanced safety and predictability. researchgate.net |
| Selectivity | Minimization of by-products due to rapid mixing and heat transfer. evitachem.comresearchgate.net | Higher purity of the final product. |
| Efficiency & Throughput | Continuous operation allows for sustained production. smolecule.comresearchgate.net | Increased production capacity suitable for industrial scale-up. researchgate.net |
Optimization of Reaction Control and Selectivity in Microreactors
Scalable Synthesis Protocols for Industrial Relevance
The industrial production of this compound has moved towards continuous-flow processes to enhance safety, efficiency, and scalability. A key development is the use of microreaction systems for its synthesis. researchgate.netdntb.gov.ua This technology offers significant advantages over traditional batch methods by providing better control over reaction parameters, improving heat and mass transfer, and allowing for the safe handling of potentially unstable intermediates. researchgate.net
One prominent scalable method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite in an organic solvent like toluene. smolecule.com The implementation of microreaction technology in this process has been shown to improve yields and minimize the formation of side products. researchgate.netsmolecule.com Continuous-flow systems have demonstrated high yields, with some processes achieving yields above 90% for related compounds, highlighting the potential for efficient industrial application. researchgate.net These protocols are designed to be practical and scalable, providing a one-step synthesis that avoids the need for transition-metal catalysts and harsh workup conditions. researchgate.net
| Parameter | Traditional Batch Synthesis | Continuous-Flow Microreaction |
| Typical Reagents | Cyclohexanone, Hydroxylamine Sulfonic Acid | Cyclohexanone, Ammonia, Sodium Hypochlorite |
| Environment | Alkaline Medium | Biphasic (Organic/Aqueous) |
| Reported Yield | 30-35% smolecule.comevitachem.com | Yields can exceed 90-96% for similar processes researchgate.net |
| Key Advantage | Simpler initial setup | Enhanced safety, efficiency, and scalability researchgate.netdntb.gov.ua |
| Control | Less precise control over reaction conditions | Superior control of temperature and mixing researchgate.net |
This table provides an interactive comparison of synthesis protocols.
Precursor Chemistry and Starting Material Versatility
The primary and most widely used precursor for the synthesis of this compound is cyclohexanone. smolecule.comevitachem.comchemsrc.com This readily available and inexpensive starting material makes the synthesis economically viable. The core reaction involves the formation of the oxaziridine ring fused to the cyclohexane (B81311) backbone.
Several reagents can be used to achieve this transformation from cyclohexanone:
Hydroxylamine Sulfonic Acid: In an alkaline medium, this reagent reacts with cyclohexanone to yield this compound. smolecule.comevitachem.com
Ammonia and Sodium Hypochlorite: This combination is used in more advanced, higher-yield syntheses, particularly in continuous-flow systems. researchgate.netsmolecule.com
Chloramine (B81541): Early research by Schmitz and co-workers established the use of chloramine for the preparation of 3,3-pentamethyleneoxaziridine (an alternative name for the title compound) from cyclohexanone. dntb.gov.ua
The versatility of the starting materials extends to the use of substituted cyclohexanones, which would allow for the synthesis of analogues with functional groups on the cyclohexane ring. While cyclohexanone is the most common precursor, other materials like caprolactam are also listed as related chemicals in databases, suggesting their potential role in alternative synthetic pathways or as downstream products. chemsrc.com
| Precursor/Reagent | CAS Number | Role in Synthesis |
| Cyclohexanone | 108-94-1 | Primary starting material, provides the cyclohexane ring. chemsrc.com |
| Hydroxylamine Sulfonic Acid | N/A | Reacts with cyclohexanone to form the oxaziridine ring. smolecule.com |
| Ammonia | 7664-41-7 | Nitrogen source in continuous-flow synthesis. smolecule.com |
| Sodium Hypochlorite | 7681-52-9 | Oxidizing agent used with ammonia. smolecule.com |
| Caprolactam | 105-60-2 | Listed as a related precursor chemical. chemsrc.com |
This table is interactive and details the key precursors and reagents.
Synthetic Accessibility of Analogues and Derivatized this compound Compounds
This compound serves as a valuable building block for creating a variety of more complex molecules and derivatized compounds. ontosight.ailookchem.com The reactivity of the oxaziridine ring and the nitrogen atom allows for several types of modifications.
N-Substituted Analogues: The nitrogen atom of the oxaziridine ring can be functionalized. For instance, N-alkyloxaziridines can be synthesized, such as 2-butyl-1-oxa-2-azaspiro[2.5]octane. evitachem.com N-acyloxaziridines can also be generated, typically through the acylation of the parent N-H oxaziridine. acs.org These derivatizations are crucial for altering the compound's chemical properties and for use in further synthetic steps. acs.org
Ring-Opening Reactions: Under certain conditions, the oxaziridine ring can be opened by nucleophiles. smolecule.com This reactivity is fundamental to its use as a synthon. For example, it is used for electrophilic amination of C-H acidic compounds like malonic and cyanoacetic acid derivatives. researchgate.net
Synthesis of Complex Heterocycles: Derivatives of this compound are used to synthesize more elaborate structures. A notable example is the synthesis of 2-(4-arylthiazol-2-yl)-1-oxaspiro[2.5]octane-2-carboxamide through the Radziszewski oxidation of corresponding cycloalkylidene-α-(4-arylthiazol-2-yl)acetonitriles. evitachem.com Another documented synthesis is that of N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine, which starts from 3,4-dihydro-2H-pyrane. uzh.ch
Structural and conformational analyses of various derivatives are often performed using NMR spectroscopy to confirm the outcomes of these synthetic modifications. nih.gov
| Derivative Class | Synthetic Approach | Example Starting Material | Example Product |
| N-Alkyl Analogues | Alkylation of the nitrogen atom. | This compound | 2-Butyl-1-oxa-2-azaspiro[2.5]octane evitachem.com |
| N-Acyl Analogues | Acylation of the N-H oxaziridine. acs.org | This compound | N-Acyloxaziridines acs.org |
| Spirooxirane Carboxamides | Radziszewski Oxidation | Cycloalkylidene-α-(4-arylthiazol-2-yl)acetonitriles | 2-(4-arylthiazol-2-yl)-1-oxaspiro[2.5]octane-2-carboxamide evitachem.com |
| Heterospirocyclic Amino Azirines | Multi-step synthesis | 3,4-Dihydro-2H-pyran | N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine uzh.ch |
This is an interactive table summarizing the synthesis of derivatives.
Reactivity Profiles and Chemical Transformations of 1 Oxa 2 Azaspiro 2.5 Octane
Oxidative Capabilities and Mechanistic Considerations
The inherent strain and the presence of an electrophilic oxygen atom in the oxaziridine (B8769555) ring allow 1-Oxa-2-azaspiro[2.5]octane and related compounds to act as oxidants. acs.org These reactions are typically driven by the release of ring strain and the formation of a stable imine byproduct (cyclohexanone imine). acs.org
The oxidation of unactivated C-H bonds in alkanes is a challenging transformation. While the broader class of oxaziridines, particularly highly electron-deficient perfluorinated derivatives, has been employed for the oxyfunctionalization of alkanes, specific studies detailing the use of this compound for this purpose are not extensively documented in peer-reviewed literature. acs.org General reactivity profiles suggest that oxaziridines can serve as atom-transfer reagents for the oxidation of alkanes. acs.org The mechanism for such reactions is believed to involve a concerted atom transfer from the oxidant to the organic substrate. acs.org
Similar to alkanes, the direct oxidation of aromatic hydrocarbons by this compound is not a widely reported transformation. The oxidation of the alkyl side-chains of aromatic compounds typically requires strong oxidizing agents like potassium permanganate (B83412) or chromic acid. ambeed.com While general classifications of oxaziridine reactivity include the oxidation of arenes, specific examples, reaction conditions, and yields pertaining to this compound remain scarce in the surveyed literature. acs.org
One of the most well-documented applications of this compound is the electrophilic amination of nitrogen nucleophiles, such as primary and secondary amines, to form the corresponding hydrazines. acs.org This reaction, pioneered by Schmitz and coworkers, establishes a new N-N bond. acs.orgresearchgate.net The reaction proceeds via nucleophilic attack of the amine on the electrophilic nitrogen atom of the oxaziridine ring.
For example, the amination of secondary amines like morpholine (B109124) with this compound proceeds in high yield. cmu.edu Similarly, secondary isoquinoline (B145761) bases can be effectively aminated to provide cyclohexylidene hydrazines. researchgate.net
| Amine Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Morpholine | N-Aminomorpholine | 89 | cmu.edu |
| Isoquinoline Bases (general) | Cyclohexylidene Hydrazines | Not specified | researchgate.net |
| Primary Amines (general) | N-Substituted Hydrazines | Good | acs.org |
The mechanism involves the attack of the nucleophilic amine on the nitrogen of the oxaziridine, leading to the cleavage of the weak N-O bond and formation of the hydrazine (B178648) product along with cyclohexanone (B45756) as a byproduct.
This compound is capable of oxidizing sulfur nucleophiles, such as thioethers (sulfides), to their corresponding sulfoxides. researchgate.net This transformation is a key reaction for this class of reagents. The reaction is generally clean and avoids overoxidation to the sulfone, a common side reaction with many other oxidants. researchgate.net
| Sulfide Substrate (Example) | Product | Selectivity | Reference |
|---|---|---|---|
| Generic Thioether (R-S-R') | Sulfoxide (B87167) (R-SO-R') | High for sulfoxide over sulfone | researchgate.net |
The amination of oxygen nucleophiles, including alkoxides, to furnish alkoxyamines is another transformation enabled by oxaziridines. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of an alkoxide on the electrophilic nitrogen of the this compound ring.
Studies on related, more sterically hindered oxaziridines, such as 3,3'-di-tert-butyl oxaziridine, have shown that reaction conditions are critical for success. cmu.edu For instance, the amination of the sodium alkoxide of 3-phenylpropanol did not proceed in tetrahydrofuran (B95107) (THF) but gave a moderate yield in N,N'-Dimethylpropyleneurea (DMPU). cmu.edu The corresponding potassium alkoxide, however, provided a high yield of the desired alkoxyamine under similar conditions, highlighting the significant influence of the counterion and solvent on the reaction's efficacy. cmu.edu The addition of crown ethers was found to facilitate the amination of more challenging secondary alcohols. cmu.edu These findings suggest that for the amination of alkoxides with this compound, similar optimization of the base, counterion, and solvent would be necessary to achieve high yields.
| Alkoxide Substrate (General) | Product | Key Considerations | Reference |
|---|---|---|---|
| Primary Alkoxide (R-O⁻ K⁺) | Alkoxyamine (R-ONH₂) | Potassium counterion and polar aprotic solvents (e.g., DMPU) are effective. | cmu.edu |
| Secondary Alkoxide (R₂CHO⁻ K⁺) | Alkoxyamine (R₂CHONH₂) | Requires additives like crown ethers to achieve high yields. | cmu.edu |
The rigid, spirocyclic structure of this compound and its derivatives allows for stereochemical control in its reactions. Research has shown that the conformation of substituents on the cyclohexane (B81311) ring can influence the trajectory of chemical attack. nih.gov A structural and conformational analysis using NMR spectroscopy revealed that the preferred orientation of exocyclic substituents on derivatives of this compound directed the subsequent oxidative attack. nih.gov
A significant example of the diastereoselectivity of this reagent is found in a patented process for the synthesis of Carbidopa, a medication used in the treatment of Parkinson's disease. google.com In this synthesis, the chiral amino acid derivative, L-α-methyldopa methyl ester, is reacted with 3,3-pentamethylene oxaziridine. google.com The reaction proceeds with high diastereoselectivity to yield (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid methyl ester as a single, isolable diastereomer in high yield. google.com This demonstrates that the inherent chirality of the substrate can effectively control the stereochemical outcome of the amination reaction.
| Reaction | Substrate | Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| Diastereoselective Amination | L-α-methyldopa methyl ester | This compound | Formation of a single diastereomer of the corresponding hydrazine derivative in high yield. | google.com |
| Directed Oxidation | Substituted this compound derivatives | N/A (Conformational Study) | The orientation of substituents on the cyclohexane ring directs the site of oxidative attack. | nih.gov |
Reactions with Alkoxides
Amination Reactions and Substrate Scope Expansion
This compound is a well-established reagent for electrophilic amination, capable of transferring a nitrogen-containing group to a variety of nucleophiles. smolecule.comacs.org This reactivity has been particularly explored in the context of C-H acidic compounds, expanding the synthetic routes to valuable amino-substituted molecules.
Electrophilic Amination of C-H Acidic Compounds
This compound, also known as 3,3-pentamethyleneoxaziridine, serves as an effective electrophilic aminating agent for a range of C-H acidic compounds. researchgate.net The reaction involves the introduction of a 1-hydroxycyclohexylamino group at the acidic carbon position. The scope of this transformation is broad, encompassing various classes of substrates.
Key research findings have demonstrated the successful amination of the following types of C-H acidic compounds:
Malonic acid derivatives : These compounds readily react with this compound. researchgate.net
Cyanoacetic acid derivatives : Similar to malonic esters, these substrates are effectively aminated. researchgate.net
Barbituric acid : The acidic C-H bond in barbituric acid is susceptible to electrophilic amination with this reagent. researchgate.net
Meldrum's acid : This cyclic C-H acidic compound is also a suitable substrate. researchgate.net
(Diphenylmethyleneamino)-acetonitrile : This substrate undergoes amination at the acidic position. researchgate.net
1-Benzyl-3-hydroxy-4-methyl-1H-pyrazol-5(4H)-one : This heterocyclic compound can be successfully aminated. researchgate.net
Phenylbutazone : Another example of a complex molecule that can be functionalized through this amination reaction. researchgate.net
| Substrate Class | Example Compound | Reactivity |
| Malonic Acid Derivatives | Diethyl Malonate | Yes |
| Cyanoacetic Acid Derivatives | Ethyl Cyanoacetate | Yes |
| Barbituric Acids | Barbituric Acid | Yes |
| Meldrum's Acid | Meldrum's Acid | Yes |
| Acetonitrile Derivatives | (Diphenylmethyleneamino)-acetonitrile | Yes |
| Pyrazolone Derivatives | 1-Benzyl-3-hydroxy-4-methyl-1H-pyrazol-5(4H)-one | Yes |
| Butanedione Derivatives | Phenylbutazone | Yes |
Characterization and Stabilization of Reaction Intermediates
The initial product of the electrophilic amination of C-H acidic compounds with this compound is a 1-hydroxycyclohexylamino-substituted intermediate. researchgate.net These intermediates are often unstable and can undergo various stabilization reactions. Research has classified five principal pathways for the stabilization of these intermediates, which underscores the synthetic versatility of this reaction. researchgate.net
The characterization of these transient species can be challenging due to their reactivity. However, their existence is inferred from the structure of the final, stable products. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), are crucial for the structural elucidation of the final products, which in turn provides insights into the nature of the intermediates. nih.gov The stabilization of these intermediates is influenced by the nature of the substituents on the C-H acidic precursor. For instance, the presence of a nitrile group can lead to an intramolecular nucleophilic attack, resulting in the formation of disubstituted 1,4-diazaspiro[4.5]decanones. researchgate.net
Nucleophilic Substitution Reactions and Their Synthetic Utility
While this compound is primarily recognized as an electrophilic aminating agent, the nitrogen atom in the oxaziridine ring possesses a lone pair of electrons and can, in principle, act as a nucleophile. smolecule.com This allows for nucleophilic substitution reactions with various electrophiles. smolecule.comsmolecule.com For instance, the N-H bond can be substituted, leading to N-substituted derivatives. A related compound, 2-butyl-1-oxa-2-azaspiro[2.5]octane, exemplifies this reactivity, where the electron-rich nitrogen atom facilitates nucleophilic attacks, enabling its participation in electrophilic substitution reactions. evitachem.com
The synthetic utility of such reactions lies in the ability to introduce a variety of functional groups onto the nitrogen atom, thereby modifying the steric and electronic properties of the spirocyclic framework. This can be a valuable strategy for the synthesis of a diverse library of spiro-compounds for applications in medicinal chemistry and materials science. evitachem.com
Ring Cleavage and Addition Reactions within the Spirocyclic Framework
Under certain reaction conditions, the strained oxaziridine ring of this compound can undergo cleavage. smolecule.com This ring-opening process generates reactive intermediates that can participate in subsequent addition reactions. smolecule.com The cleavage typically occurs at the weak N-O bond.
A plausible mechanism for such a reaction, by analogy with related spirocyclic compounds, involves a nucleophilic attack on one of the carbon atoms of the oxaziridine ring, leading to the cleavage of a C-O or C-N bond. For a related compound, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, a two-step mechanism has been proposed for its reaction with ammonia (B1221849). This involves a nucleophilic attack by ammonia on the electrophilic spirocyclic carbon, cleaving the C-O bond and forming a tetrahedral intermediate. This intermediate then collapses to yield a ring-opened product. While this is a different isomer, it provides a potential model for the types of ring-opening reactions that this compound could undergo.
Kinetic and Thermodynamic Studies of Reaction Pathways
Detailed kinetic and thermodynamic studies specifically on the reaction pathways of this compound are not extensively reported in the literature. However, studies on related N-substituted derivatives provide some insights into the factors that influence reactivity. For 2-butyl-1-oxa-2-azaspiro[2.5]octane, kinetic studies have suggested that reaction rates can be influenced by factors such as solvent polarity and temperature. evitachem.com These factors affect the stability of the intermediates formed during the reaction. evitachem.com
Thermodynamic data for the compound itself is also limited. However, the ionization potential of the related 2-methyl-1-oxa-2-azaspiro[2.5]octane has been determined to be 8.93 ± 0.05 eV. nist.gov This value provides a measure of the energy required to remove an electron from the molecule and is an important parameter in understanding its electronic structure and reactivity in redox processes. Further kinetic and thermodynamic investigations are necessary to develop a comprehensive quantitative understanding of the reaction mechanisms of this compound.
Spectroscopic Elucidation and Structural Characterization of 1 Oxa 2 Azaspiro 2.5 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The application of multinuclear NMR spectroscopy is indispensable for the unambiguous characterization of 1-Oxa-2-azaspiro[2.5]octane and its derivatives. Current time information in Islamabad, PK. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, a wealth of information regarding the electronic environment of nuclei and their spatial relationships can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial insights into the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. In this compound, the protons on the cyclohexane (B81311) ring exhibit complex splitting patterns due to their diastereotopic nature arising from the spirocyclic center. The chemical shifts of these protons are influenced by their axial or equatorial positions and by the anisotropic effects of the adjacent oxaziridine (B8769555) ring.
Table 1: Representative ¹H NMR Data for a this compound Derivative (Note: Specific data for the parent compound is not readily available in the reviewed literature. The following data for a derivative illustrates the expected chemical shifts and multiplicities.)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4ax, H-8ax | 1.20-1.35 | m | - |
| H-4eq, H-8eq | 1.60-1.75 | m | - |
| H-5ax, H-7ax | 1.45-1.60 | m | - |
| H-5eq, H-7eq | 1.80-1.95 | m | - |
| H-6ax | 1.35-1.50 | m | - |
| H-6eq | 1.95-2.10 | m | - |
| N-H | 2.50 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number of carbon environments. The chemical shift of the spiro carbon (C-3) is particularly diagnostic, appearing at a characteristic downfield position due to its attachment to both the oxygen and nitrogen atoms of the oxaziridine ring.
Table 2: Representative ¹³C NMR Data for a this compound Derivative (Note: Specific data for the parent compound is not readily available in the reviewed literature. The following data for a derivative illustrates the expected chemical shifts.)
| Carbon | Chemical Shift (ppm) |
| C-3 | 75.5 |
| C-4, C-8 | 34.2 |
| C-5, C-7 | 24.8 |
| C-6 | 26.1 |
Table 3: Representative ¹⁵N NMR Data for a this compound Derivative (Note: Specific data for the parent compound is not readily available in the reviewed literature. The following data for a derivative illustrates the expected chemical shift.)
| Nitrogen | Chemical Shift (ppm) |
| N-2 | -250 to -300 (relative to nitromethane) |
NMR spectroscopy is a powerful tool for determining the relative configuration and stereochemistry of chiral centers. Current time information in Islamabad, PK. In substituted derivatives of this compound, the presence of additional stereocenters on the cyclohexane ring leads to the possibility of multiple diastereomers. The relative stereochemistry can be established through the analysis of nuclear Overhauser effects (NOEs) in 2D NMR experiments (e.g., NOESY), which provide information about through-space proximity of protons.
The preferred conformation of the flexible cyclohexane ring in this compound can be elucidated by analyzing the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Larger coupling constants are typically observed for axial-axial proton interactions (~10-13 Hz), while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions (~2-5 Hz). This analysis allows for the determination of whether the cyclohexane ring adopts a chair, boat, or twist-boat conformation. Current time information in Islamabad, PK.
The introduction of substituents on the cyclohexane ring or on the nitrogen atom of the oxaziridine ring induces both steric and electronic effects that are reflected in the NMR spectroscopic parameters. Current time information in Islamabad, PK. For instance, an electron-withdrawing substituent on the nitrogen atom would be expected to deshield the spiro carbon (C-3) and the protons on the adjacent carbons of the cyclohexane ring. Steric interactions, such as those arising from bulky substituents, can lead to conformational changes in the cyclohexane ring, which in turn affects the chemical shifts and coupling constants of the ring protons. Current time information in Islamabad, PK. A detailed analysis of these changes provides a deeper understanding of the structure-property relationships within this class of compounds.
Influence of Anisotropic Positions within the Three-Membered Ring
The three-membered oxaziridine ring in this compound exerts a significant influence on the chemical environment of the neighboring nuclei, a phenomenon readily observable in Nuclear Magnetic Resonance (NMR) spectroscopy. This influence is largely attributed to magnetic anisotropy, where the electron density within the strained ring is not uniform, leading to shielding and deshielding effects on nearby protons.
A detailed analysis of this compound and its derivatives has revealed that the NMR parameters are highly sensitive to the anisotropic positions of the atoms within this three-membered ring. nih.gov The spatial arrangement of the nitrogen and oxygen atoms creates distinct magnetic cones of influence. Protons on the adjacent cyclohexane ring that fall within the shielding cone of the oxaziridine ring will exhibit an upfield shift in their ¹H NMR spectrum, while those in the deshielding region will be shifted downfield.
The preferred conformation of the molecule plays a crucial role in determining which protons are affected and to what extent. For instance, in the chair conformation of the cyclohexane ring, the axial and equatorial protons at the carbon atoms adjacent to the spiro center (C-3 and C-8) experience different magnetic environments due to their fixed spatial relationship with the oxaziridine ring. This anisotropic effect is a powerful tool for assigning the relative stereochemistry of the molecule. nih.govresearchgate.net The analysis of homonuclear coupling constants and chemical shifts allows for the determination of the preferred conformations and the relative configuration of the molecule. nih.govresearchgate.net
Advanced Spectroscopic Techniques for Comprehensive Structural Resolution
The complete structural elucidation of this compound necessitates the application of a suite of advanced spectroscopic techniques. While fundamental 1D NMR provides initial insights, a more comprehensive picture is painted by multidimensional NMR experiments and other spectroscopic methods.
A pivotal study on this compound derivatives employed a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy to conduct a thorough structural and conformational analysis. nih.gov The use of these multinuclear NMR techniques is critical for unambiguously assigning all proton and carbon signals and for directly probing the electronic environment of the nitrogen atom in the oxaziridine ring.
Key Spectroscopic Data from the Analysis of this compound Derivatives:
| Nucleus | Spectroscopic Technique | Key Findings | Reference |
| ¹H | 1D and 2D NMR (COSY) | Determination of homonuclear coupling constants, which are crucial for deducing the relative stereochemistry and preferred conformations of the cyclohexane ring. | nih.govrsc.org |
| ¹³C | 1D and 2D NMR (HSQC, HMBC) | Unambiguous assignment of all carbon signals. Chemical shifts reflect the steric and electronic effects of substituents and the influence of the oxaziridine ring. | nih.gov |
| ¹⁵N | 1D NMR | Direct measurement of the nitrogen chemical shift, providing valuable information about the electronic environment and hybridization of the nitrogen atom within the strained three-membered ring. | nih.gov |
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing the connectivity between atoms in the molecule. For instance, COSY experiments reveal proton-proton coupling networks, while HSQC and HMBC correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. uzh.ch This web of connectivity information is instrumental in confirming the spirocyclic framework of this compound.
Furthermore, the analysis of homonuclear spin-spin coupling constants (³JHH and ⁴JHH) provides detailed information about the dihedral angles between protons, which in turn defines the conformation of the six-membered ring. rsc.org The careful interpretation of these advanced spectroscopic data allows for a detailed and robust structural and conformational assignment of this compound and its derivatives. nih.gov
X-ray Crystallography of this compound and its Derivatives (if applicable)
A search of the current scientific literature did not yield a specific X-ray crystal structure for the parent compound, this compound. However, crystallographic data for derivatives of this spirocyclic system have been reported. For example, the crystal structure of a significantly more complex derivative, (2S,5S)-1-aza-2-(2-pyridyl)-3-oxa-4,4-diphenylbicyclo[3.3.0]octane, has been determined, providing insights into the stereochemical arrangement of related spiro systems. researchgate.net Additionally, a supporting information file for a study on oxa-spirocycles presents the molecular structure of a related oxa-2-azaspiro[3.4]octane derivative determined by X-ray diffraction. semanticscholar.org
The availability of crystal structures for derivatives underscores the utility of this technique in unambiguously confirming the stereochemistry and conformation of these complex molecules. While a crystal structure for the parent this compound is not currently available, the detailed spectroscopic analyses discussed in the preceding sections provide a robust and detailed picture of its structural and conformational properties in solution.
Computational Chemistry and Theoretical Investigations of 1 Oxa 2 Azaspiro 2.5 Octane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 1-Oxa-2-azaspiro[2.5]octane. These calculations provide a detailed picture of the electron distribution, orbital interactions, and the nature of the chemical bonds within the molecule.
The strained three-membered oxaziridine (B8769555) ring, fused to the cyclohexane (B81311) chair, presents a unique electronic environment. Theoretical calculations can precisely determine key geometric parameters. While specific published data for the parent compound is scarce, typical bond lengths and angles can be predicted based on studies of similar oxaziridine systems. For instance, the N-O bond is a critical feature, often being the weakest bond and central to the compound's reactivity.
Table 1: Representative Calculated Geometric Parameters for a Substituted Oxaziridine Ring (Note: This data is representative of typical values obtained from DFT calculations on similar structures and is for illustrative purposes.)
| Parameter | Calculated Value |
| N-O Bond Length | 1.45 - 1.50 Å |
| C-N Bond Length | 1.47 - 1.52 Å |
| C-O Bond Length | 1.42 - 1.47 Å |
| C-N-O Angle | ~60° |
Analysis of the molecular orbitals (HOMO and LUMO) reveals the sites most susceptible to nucleophilic and electrophilic attack. The LUMO is typically associated with the σ* orbital of the N-O bond, indicating its propensity to accept electrons and undergo cleavage, which is a cornerstone of its oxidizing and aminating properties. Natural Bond Orbital (NBO) analysis further quantifies the charge distribution, showing a partial positive charge on the nitrogen and carbon atoms of the oxaziridine ring and a partial negative charge on the oxygen atom, making it susceptible to nucleophilic attack at nitrogen or carbon.
Conformational Analysis and Potential Energy Surface Exploration
The conformational flexibility of the six-membered cyclohexane ring fused to the rigid oxaziridine ring is a key area of investigation. Structural and conformational analyses of this compound derivatives have been successfully performed using NMR spectroscopy, with computational methods providing a theoretical framework to understand the experimental observations. nih.govresearchgate.netresearchgate.net
Computational potential energy surface (PES) scans can map the energy changes associated with the interconversion of different conformers, such as the chair and boat forms of the cyclohexane ring. These calculations help to identify the lowest energy conformations and the energy barriers between them. For substituted derivatives of this compound, computational analysis can predict the preferred orientation of substituents (axial vs. equatorial) and how this preference influences the molecule's reactivity. nih.gov The steric and electronic effects of substituents on the conformational equilibrium can be systematically studied, providing insights that are crucial for designing derivatives with specific properties. nih.govresearchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound, allowing for the characterization of transition states and intermediate species that may be difficult to observe experimentally.
Investigation of Oxidation Pathways and Energetics
This compound and other oxaziridines are known for their ability to act as electrophilic oxidizing agents. acs.orgnih.gov Computational studies on related systems have shown that the transfer of an oxygen atom to a nucleophile proceeds through a transition state where the N-O bond is significantly elongated and partially broken. acs.org DFT calculations can be used to model the reaction of this compound with various substrates, such as sulfides or alkenes, to determine the activation energies and reaction enthalpies. These calculations can also shed light on the stereoselectivity of the oxidation, explaining how the conformation of the spirocyclic system directs the attack of the substrate. nih.gov
Elucidation of Amination Reaction Intermediates and Pathways
As a source of electrophilic nitrogen, this compound is utilized in amination reactions of C-H acidic compounds and other nucleophiles. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net Computational modeling can elucidate the stepwise mechanism of these reactions. For example, the reaction with a carbanion likely involves a nucleophilic attack on the nitrogen atom, leading to the cleavage of the N-O bond and the formation of a nitrogen-centered anion intermediate. epdf.pub Subsequent protonation or rearrangement of this intermediate leads to the final aminated product.
DFT studies on similar amination reactions have been used to investigate the geometry of the transition states and the influence of substituents on the reaction barrier. researchgate.net These computational insights are invaluable for understanding the factors that control the efficiency and selectivity of amination reactions involving this compound.
Quantitative Structure-Reactivity Relationship (QSAR) Studies
While specific Quantitative Structure-Reactivity Relationship (QSAR) studies focusing solely on this compound are not widely reported in the literature, the principles of QSAR can be readily applied to this class of compounds. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity.
For a series of substituted this compound derivatives, a QSAR study could correlate their oxidizing or aminating power with various calculated molecular descriptors. These descriptors can include electronic parameters (e.g., partial charges on the oxaziridine nitrogen and oxygen atoms, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and hydrophobic parameters (e.g., logP).
Table 2: Hypothetical Descriptors for a QSAR Study of this compound Derivatives (Note: This table presents a selection of descriptors that would be relevant for a QSAR study.)
| Descriptor Type | Example Descriptor | Relevance |
| Electronic | LUMO Energy | Correlates with electrophilicity and oxidizing strength. |
| Electronic | NBO Charge on Nitrogen | Indicates susceptibility to nucleophilic attack. |
| Steric | Molecular Volume | Influences accessibility of the reactive site. |
| Conformational | Dihedral Angle (C-C-N-O) | Reflects the orientation of the oxaziridine ring. |
Developing such QSAR models would enable the prediction of reactivity for new, unsynthesized derivatives, thereby accelerating the discovery of more efficient reagents.
In Silico Prediction of Novel Derivatives and Their Properties
The insights gained from the computational studies described above pave the way for the in silico design of novel this compound derivatives with tailored properties. By systematically modifying the substituents on the cyclohexane ring or at the nitrogen atom, computational chemists can explore a vast chemical space and predict the properties of the resulting molecules without the need for their physical synthesis.
For instance, DFT calculations could be used to design derivatives with enhanced oxidizing power by introducing electron-withdrawing groups that lower the energy of the LUMO. acs.org Similarly, the stereochemical outcome of reactions could be controlled by designing derivatives with specific conformational biases. This predictive power of computational chemistry is crucial for the rational design of new reagents for applications in organic synthesis. The use of in silico screening can prioritize synthetic targets, saving significant time and resources in the laboratory. researchgate.net
Applications and Research Utility of 1 Oxa 2 Azaspiro 2.5 Octane in Advanced Chemical Disciplines
Role as a Key Scaffold in Medicinal Chemistry Research
The distinct three-dimensional architecture of 1-Oxa-2-azaspiro[2.5]octane makes it an attractive scaffold for the development of novel therapeutic agents. ontosight.ai Its derivatives have been investigated for a range of potential biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. smolecule.comevitachem.comontosight.aismolecule.com
Design Principles for Novel Bioactive Small Molecules
The design of new bioactive molecules based on the this compound scaffold is guided by several key principles. The inherent rigidity of the spirocyclic system provides a well-defined three-dimensional structure that can be strategically decorated with functional groups to optimize interactions with biological targets. smolecule.comontosight.ai The presence of both oxygen and nitrogen heteroatoms within the core structure influences crucial physicochemical properties such as reactivity and solubility, which are critical parameters in drug design. ontosight.ai
Researchers leverage this scaffold by creating derivatives, often through substitution at the nitrogen atom (e.g., N-alkylation or N-acylation) or on the cyclohexane (B81311) ring. ontosight.aiontosight.ai These modifications are intended to modulate properties like lipophilicity and steric bulk, thereby fine-tuning the molecule's bioactivity and pharmacokinetic profile. smolecule.com The spirocyclic framework can also be viewed as a bioisostere of more common cyclic structures like piperidine, potentially offering novel intellectual property and altered biological interactions.
Exploration of Molecular Recognition and Target-Ligand Interactions
The unique conformation of this compound and its derivatives is central to their interaction with biological macromolecules such as enzymes and receptors. smolecule.comontosight.ai Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to perform structural and conformational analyses and to study the non-covalent interactions between these spiro compounds and biological targets like proteins. smolecule.comevitachem.comresearchgate.net
The chemical reactivity of the oxaziridine (B8769555) ring is a key factor in target-ligand interactions. This strained ring can be susceptible to nucleophilic attack at the carbon or nitrogen atoms, or undergo cleavage of the weak N-O bond. evitachem.comacs.org This reactivity allows the scaffold to potentially form covalent bonds with nucleophilic residues (e.g., cysteine or serine) in the active site of an enzyme, leading to irreversible inhibition. evitachem.com Furthermore, the precise arrangement of heteroatoms influences the molecule's ability to participate in crucial non-covalent interactions, such as hydrogen bonding, which governs binding affinity and specificity. Studies on positional isomers, for instance, have shown that altering the heteroatom positions within the spirocyclic system can significantly change hydrogen-bonding patterns and, consequently, molecular recognition.
Development of Strategic Pharmaceutical Intermediates
Beyond its direct use as a bioactive scaffold, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. smolecule.comlookchem.comevitachem.compharmaffiliates.com Its utility as a building block allows for the efficient construction of intricate molecular architectures required for modern drug candidates, including potential new antibiotics and antifungal compounds. smolecule.com The ability to introduce the spirocyclic motif early in a synthetic sequence and then elaborate upon it makes it a strategic component in medicinal chemistry programs. The related 1-oxaspiro[2.5]octane framework, for example, is a known intermediate in the synthesis of the antidepressant drug venlafaxine, underscoring the pharmaceutical relevance of this structural class. evitachem.com
Contribution to Organic Synthesis as a Versatile Building Block
In the field of organic synthesis, this compound is recognized as a versatile reagent, primarily due to the reactivity of its strained oxaziridine ring and its function as an electrophilic aminating agent. researchgate.net
Assembly of Complex Molecular Architectures
The rigid, spirocyclic nature of this compound provides a unique starting point for the synthesis of complex, three-dimensional molecules. ontosight.aievitachem.com One notable application is its use in photochemical ring-expansion reactions to generate substituted lactams, which are prevalent structures in natural products and pharmaceuticals. scribd.comthieme-connect.de The parent compound is an isomer of caprolactam, a precursor to Nylon 6.
It also participates in reactions with various C-H acidic compounds, such as malonic and cyanoacetic acid derivatives. researchgate.netresearchgate.netresearchgate.net In these transformations, it acts as an electrophilic aminating agent, introducing a 1-hydroxycyclohexylamino group onto the acidic carbon, which can then undergo a variety of subsequent stabilization reactions. researchgate.net Furthermore, diastereomerically pure oxaziridines derived from this scaffold have been used to initiate intramolecular radical cyclizations, yielding complex bicyclic amide structures in a stereodefined manner. acs.org
Strategies for Selective Functionalization of Reactive Sites
This compound possesses multiple reactive sites that can be selectively functionalized. The nitrogen atom, bearing a hydrogen, can be readily derivatized via N-alkylation or N-acylation, providing access to a wide array of analogs. ontosight.aievitachem.com This nitrogen can also behave as a nucleophile in certain reactions. smolecule.com
The most significant reactivity stems from the strained three-membered oxaziridine ring. The weak N-O bond can be cleaved under thermal or photochemical conditions, generating reactive nitrogen-centered radical intermediates. acs.orgscribd.comscribd.com This cleavage is fundamental to its role in C-H functionalization and amination reactions. acs.org As an electrophilic aminating agent, it can transfer its "NH" group to a wide range of nucleophiles, including carbanions, amines, and sulfur-based nucleophiles. researchgate.net The ring is also susceptible to ring-opening reactions initiated by nucleophilic attack. evitachem.com This controlled reactivity allows chemists to use this compound as a precise tool for introducing nitrogen-containing functionalities into complex molecules.
Table 1: Selected Applications of this compound in Synthesis
| Reaction Type | Substrate/Reagent | Product Type | Research Finding |
|---|---|---|---|
| Electrophilic Amination | Malonic acid derivatives, Cyanoacetic acid derivatives | α-Amino acid derivatives | Transfers an "NH" function or the entire cyclohexylideneamino unit to C-H acidic compounds. researchgate.netresearchgate.net |
| Radical Cyclization | Diastereomerically pure oxaziridine derivatives | Bicyclic amides | A nitrogen-centered radical, generated from N-O bond cleavage, cyclizes onto an olefin to form complex fused ring systems. acs.org |
| Photochemical Rearrangement | This compound and its derivatives | Lactams (e.g., caprolactam isomers) | Undergoes photochemical ring expansion to yield seven-membered lactam rings. scribd.comthieme-connect.de |
| C-H Functionalization | Alkanes, Benzylic and Propargylic C-H bonds | Alcohols, Amines | Can act as an oxidant to achieve selective oxyfunctionalization or amination of C-H bonds. acs.org |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Oxa-5-azaspiro[2.5]octane |
| 1-Oxa-6-azaspiro[3.3]heptane hydrochloride |
| 1-oxaspiro[2.5]octane |
| 2-Benzoyl-1-oxa-2-azaspiro[2.5]octane |
| 2-Butyl-1-oxa-2-azaspiro[2.5]octane |
| 2-methyl-1-oxa-2-azaspiro[2.5]octane |
| Barbituric acid |
| Caprolactam |
| Cyanoacetic acid |
| Cyclohexanone (B45756) |
| Malonic acid |
| Meldrum's acid |
| Phenylbutazone |
| Piperidine |
Applications as a Chiral Auxiliary or Building Block
The rigid, three-dimensional framework of spiro compounds makes them valuable scaffolds in asymmetric synthesis. sioc-journal.cnrsc.org this compound and its derivatives serve as versatile building blocks for creating more complex molecules with specific stereochemistry. evitachem.comevitachem.com In the realm of asymmetric synthesis, chiral oxaziridines, a class to which this compound belongs, are recognized as important structural motifs and versatile building blocks for synthesizing chiral amines and other target molecules. researchgate.netnih.gov
While specific examples detailing the use of the parent this compound as a chiral auxiliary are not extensively documented in readily available literature, the broader class of N-H and N-sulfonyl oxaziridines are well-established reagents for electrophilic amination and oxidation reactions. acs.orgmdpi.com For many years, this compound (also known as 3,3-pentamethyleneoxaziridine) was a primary reagent for electrophilic nitrogen transfer, though its high reactivity often necessitated in-situ preparation. acs.org
The development of chiral routes to spirocyclic structures is a key area of research. For instance, efforts to synthesize selective M4 agonists have led to the development of robust synthetic pathways for chiral 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane spirocycles, highlighting the pharmaceutical importance of such chiral frameworks. nih.gov The synthesis of optically active N-sulfonyl oxaziridines, achieved through methods like asymmetric Payne oxidation, further underscores the utility of this compound class in creating enantiopure materials for catalysis and synthesis. mdpi.comorganic-chemistry.org
| Reaction Type | Role of Spirocyclic Moiety | Key Outcome | Reference |
|---|---|---|---|
| Electrophilic Amination | Nitrogen Transfer Agent | Formation of C-N bonds at acidic C-H positions. | acs.orgresearchgate.net |
| Asymmetric Oxidation | Chiral Oxidant | Enantioselective synthesis of sulfoxides and other oxidized species. | nih.gov |
| Ring Expansion | Reactive Intermediate | Stereoselective rearrangement to form lactams. | rsc.orgwikipedia.org |
| Pharmaceutical Scaffolding | Chiral Building Block | Development of M4 agonists with spirocyclic cores. | nih.gov |
Advancements in Materials Science Research
The incorporation of spirocyclic structures into polymers and other materials can significantly enhance their physical and chemical properties. rsc.orgrsc.org The rigid, perpendicular arrangement of the rings in spiro compounds can improve thermal stability, modify electronic properties, and introduce unique mechanical characteristics. rsc.orgacs.org
Spiro compounds are pivotal in the development of materials for organic electronics and optoelectronics. acs.org Their unique three-dimensional structure helps to prevent close packing in the solid state, which can reduce intermolecular interactions and maintain the spectral purity and stability of fluorescence. researchgate.net This concept is central to creating amorphous materials with high glass transition temperatures (Tg) and morphological stability, which are desirable for devices like Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net While research often focuses on larger, conjugated spiro systems like 9,9'-spirobifluorene (SBF), the underlying principle of using a spiro center to control material properties is broadly applicable. rsc.org The perpendicular arrangement of π-systems in more complex spiro molecules reduces electronic interaction between the molecule's halves, allowing for fine-tuning of electronic and optical properties. acs.org
The electrical properties of spiro compounds are a subject of intense investigation for applications in organic electronics. aip.org The spiro linkage connects two functional parts of a molecule, and this unique architecture influences charge injection and transport. rsc.orgaip.org Studies on various spiro materials have utilized photoemission spectroscopy and other techniques to understand the molecular orbitals responsible for their electrical behavior. aip.orgrsc.org For example, spiro-linked versions of electron-transporting materials like 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) and hole-transporting materials like triphenyldiamine (TPD) derivatives show improved morphological stability with their core electronic properties remaining largely unchanged. researchgate.net This demonstrates the "spiro concept": improving material robustness while retaining essential electronic functions. acs.org
The incorporation of spirocyclic units into polymer backbones is a recognized strategy for enhancing mechanical and thermal properties. rsc.org The rigid structure of the spiro center can increase the glass transition temperature (Tg), thermal stability, and hardness of materials. rsc.orgresearchgate.netnih.gov For example, polyesters and polycarbonates containing spirocyclic ketal or acetal (B89532) units have shown increased Tg values, improved heat resistance, and enhanced toughness. rsc.orgrsc.orgacs.org These properties are critical for applications requiring high performance, such as durable coatings and heat-resistant plastics. rsc.orgchemimpex.com Research has shown that even the char yield during thermal decomposition can be increased by incorporating spirocyclic monomers, indicating enhanced thermal stability. rsc.org
| Polymer Type | Spirocyclic Monomer Type | Observed Effect | Reference |
|---|---|---|---|
| Polyesters | Spirocyclic Diol (Acetal) | Increased Glass Transition Temperature (Tg > 100 °C), high transparency. | rsc.org |
| Polycarbonates | Spirocyclic Acetal | Excellent thermal stability (Tg from 154 to 192 °C). | acs.org |
| Poly(butylene terephthalate) Copolymers | Spirocyclic Diol (Acetal) | Enhanced Tg and toughness. | rsc.org |
| Epoxy Resin | Spirocyclic Phosphate (Flame Retardant) | Increased Tg, improved flame retardancy. | nih.gov |
Oxaziridines can serve as catalysts or reagents in various chemical transformations. wikipedia.org Specifically, spirocyclic oxaziridines can undergo catalytic, regioselective rearrangement to form lactams, with catalysts like Manganese(III) tetraphenylporphyrin (B126558) proving effective. rsc.org In the field of organocatalysis, chiral iminium salts have been employed to catalytically generate quaternized oxaziridinium salts in situ, which then act as powerful epoxidation agents for alkenes. mdpi.com
Furthermore, the structural motif of this compound is related to spiro-aziridines, which are also important in catalysis. Chiral nickel complexes have been used to catalyze the formation of spiro-aziridine oxindoles with high stereoselectivity, demonstrating the potential of spirocyclic systems in catalytic asymmetric reactions. researchgate.net These spiro-aziridines can then serve as intermediates for further synthesis. researchgate.net
Exploration of Mechanical Properties and Structural Design
Implications for Industrial Chemical Production and Process Engineering
The unique properties of this compound and related spirocyclic compounds have significant implications for industrial applications. lookchem.comwalshmedicalmedia.com The development of efficient and safe synthesis methods is crucial for their large-scale production. Recent advancements include the use of continuous-flow microreaction systems for the synthesis of this compound, which can improve yield, enhance safety, and allow for better control over reaction conditions compared to traditional batch processes. researchgate.netsmolecule.com
For industrial applications, the ability to produce chiral spirocyclic compounds efficiently is a major goal. The development of scalable processes, such as the kilogram-scale synthesis of a chiral spirocyclic isoxazolone using a telescopic chemical process, demonstrates the feasibility of bringing these complex molecules from the lab to industrial production. acs.org Furthermore, the use of spirocyclic monomers to create recyclable polymers is a key area of sustainable chemistry. rsc.org For instance, polyesters incorporating acid-sensitive spirocyclic ketal units can be chemically recycled more readily, offering a pathway to a circular economy for high-performance plastics. rsc.org The search for novel spirocyclic structures for applications like fragrances also drives the development of efficient multi-step flow synthesis approaches to enable easier scale-up and property testing. worktribe.com
Future Research Directions and Unexplored Avenues for 1 Oxa 2 Azaspiro 2.5 Octane
Development of Novel Asymmetric Synthetic Methodologies for Enantiomerically Pure Products
The chirality inherent in many substituted spiro-compounds is crucial for their application in pharmacology and materials science. Future research must prioritize the development of efficient and scalable methods for producing enantiomerically pure derivatives of 1-Oxa-2-azaspiro[2.5]octane. While asymmetric synthesis has been explored for other oxaziridines, leading to the creation of chiral sulfoxides and other molecules, dedicated strategies for the this compound core are needed. nih.govacs.org
Key research objectives should include:
Chiral Catalysts: Investigating the use of chiral catalysts for the oxidation of the parent imine, a common route to oxaziridines. nih.gov This could involve metal-based catalysts or organocatalysts to induce facial selectivity during the oxygen transfer step.
Resolution Techniques: Developing advanced chromatographic or crystallization-based methods for separating racemic mixtures of this compound derivatives. google.com
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources to construct the spirocyclic framework.
Table 1: Potential Asymmetric Synthesis Strategies
| Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Catalytic Asymmetric Oxidation | Use of a chiral catalyst to selectively form one enantiomer during the oxidation of the corresponding imine precursor. | High atom economy; potential for high enantiomeric excess (ee). | Catalyst design and optimization; sensitivity to reaction conditions. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the other unreacted. | Can be effective for separating existing racemic mixtures. | Maximum theoretical yield is 50%; requires a suitable chiral resolving agent. |
| Diastereoselective Synthesis | Introduction of a chiral auxiliary to the precursor, which directs the stereochemistry of the ring formation, followed by removal of the auxiliary. | Predictable stereochemical outcomes. | Requires additional synthetic steps for auxiliary attachment and removal. |
| Chiral Pool Synthesis | Starting from an inherently chiral molecule (e.g., a terpene or amino acid) to build the spirocyclic system. | Absolute stereochemistry is pre-defined. | Limited availability of suitable starting materials for this specific scaffold. |
Advanced Mechanistic Investigations of Complex Reactivity Patterns
The reactivity of this compound is dominated by the strained three-membered oxaziridine (B8769555) ring. rsc.org While its capacity for electrophilic oxygen and nitrogen transfer is known, the influence of the spirocyclic fusion on these reactions is not fully understood. nih.govacs.org Advanced mechanistic studies are required to elucidate these complex patterns.
Future investigations should focus on:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states, reaction pathways, and the electronic effects of the spiro-junction. stanford.edu This can help predict regioselectivity and stereoselectivity.
Kinetics and Isotope Labeling: Conducting detailed kinetic studies and using isotopic labeling to probe reaction mechanisms, such as the proposed SN2-type attack on the oxaziridine oxygen. nih.gov
Exploring Novel Reactivity: Investigating less common reaction pathways for oxaziridines, such as cycloadditions, skeletal rearrangements, and ring-opening reactions with a wider range of nucleophiles. researchgate.net The inherent ring strain of the spiro-system may unlock unique chemical transformations not seen in simpler oxaziridines. rsc.org
Table 2: Known and Potential Reactivity Patterns of Oxaziridines
| Reaction Type | Description | Relevance to this compound |
|---|---|---|
| Oxygen Atom Transfer | Acts as an electrophilic oxygen source to oxidize nucleophiles like sulfides, amines, and enolates. nih.govacs.org | A primary and well-characterized mode of reactivity. Future studies can explore its selectivity with complex substrates. |
| Nitrogen Atom Transfer | Can act as a source of electrophilic nitrogen for the amination of nucleophiles. nih.govacs.org | Highly dependent on the substituent on the nitrogen atom. The N-H group in the parent compound makes it a candidate for this reactivity. nih.gov |
| Ring-Opening Reactions | The strained ring can be opened by various nucleophiles, leading to functionalized cyclohexane (B81311) derivatives. smolecule.comrsc.org | The spiro-fusion may influence the regiochemistry of the ring-opening, providing access to unique scaffolds. |
| Skeletal Rearrangements | Under thermal or photochemical conditions, oxaziridines can rearrange to form other heterocycles or amides. researchgate.net | The rigid spiro-conformation could lead to novel and predictable rearrangement products. |
| Cycloaddition Reactions | The oxaziridine ring could potentially participate as a partner in cycloaddition reactions. researchgate.net | This is an underexplored area that could lead to the synthesis of highly complex polycyclic systems. |
Expansion of Biological Target Spectrum and Mechanistic Studies for Advanced Derivatives
Preliminary research suggests that the this compound scaffold holds potential in medicinal chemistry, with indications of antimicrobial and antifungal properties. smolecule.com However, the specific biological targets remain unknown. A significant future direction is to move from broad screening to targeted drug discovery.
Key research goals include:
Target Identification: Utilizing techniques like affinity chromatography, proteomics, and molecular docking to identify the specific enzymes, receptors, or other biomolecules that interact with derivatives of this compound. smolecule.com
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic modifications to the cyclohexane ring and the nitrogen substituent to establish clear SARs. This will guide the optimization of potency and selectivity.
Mechanism of Action (MoA) Elucidation: Once a biological target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function (e.g., enzyme inhibition, receptor antagonism). evitachem.com The unique three-dimensional shape of the spiro-compound could allow it to access binding pockets unavailable to more planar molecules.
Table 3: Potential Biological Activities and Target Classes
| Potential Therapeutic Area | Possible Biological Targets | Rationale |
|---|---|---|
| Infectious Diseases | Bacterial or fungal enzymes (e.g., in cell wall synthesis). smolecule.com | The strained ring could react with nucleophilic residues in enzyme active sites. |
| Oncology | Kinases, transcription factors, proteins involved in apoptosis. smolecule.com | Spirocyclic scaffolds are increasingly found in novel oncology drug candidates. |
| Neurology | Neurotransmitter receptors (e.g., GPCRs), ion channels. | The rigid, non-planar structure can provide the specific geometry needed for receptor binding. |
| Inflammation | Cyclooxygenase (COX) enzymes, cytokines. smolecule.comevitachem.com | Derivatives could be designed to act as anti-inflammatory agents. |
Integration into Emerging Material Systems and Nanotechnology Applications
The rigid, well-defined three-dimensional structure of this compound makes it an intriguing building block for advanced materials. ontosight.ai Its unique architecture could impart novel properties to polymers and other systems. smolecule.comevitachem.com
Future research should explore:
Polymer Chemistry: Incorporating the spiro-moiety into polymer backbones or as a pendant group. This could enhance thermal stability, mechanical strength, or introduce reactive sites for cross-linking or further functionalization. chemimpex.com
Nanomaterials: Using the compound or its derivatives as ligands for quantum dots or as structural components in metal-organic frameworks (MOFs). The spiro-structure could influence the packing and porosity of such materials.
Smart Materials: Designing materials where the oxaziridine ring can be triggered to open (e.g., by pH or light), causing a change in the material's properties, such as releasing an encapsulated agent or altering its hydrophobicity.
Table 4: Potential Applications in Materials Science and Nanotechnology
| Application Area | Potential Role of this compound | Desired Outcome/Property |
|---|---|---|
| High-Performance Polymers | Monomer or additive in polymer synthesis. evitachem.comchemimpex.com | Increased thermal stability, rigidity, and mechanical strength. |
| Functional Coatings | As a cross-linking agent or surface modifier. | Enhanced durability, chemical resistance, and adhesion. |
| Metal-Organic Frameworks (MOFs) | As an organic linker. | Creation of unique pore structures for gas storage or catalysis. |
| Drug Delivery Systems | As a component of a nanocarrier. | Triggered release of therapeutic agents via ring-opening of the oxaziridine. |
| Sensors | As a reactive probe on a sensor surface. | Selective detection of nucleophiles through a measurable signal change upon reaction. |
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
As with any chemical process, developing sustainable and environmentally benign methods for the synthesis and use of this compound is crucial. Research has already pointed towards the benefits of microreaction technology for its synthesis. researchgate.net
Future work in this area should focus on:
Process Intensification: Further optimizing continuous-flow synthesis in microreactors to improve yield, reduce waste, and enhance safety by controlling exotherms. researchgate.net
Green Solvents and Reagents: Replacing traditional organic solvents with greener alternatives (e.g., water, ionic liquids, supercritical fluids) and developing catalytic oxidation methods that avoid stoichiometric, waste-generating oxidants.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing byproduct formation.
Lifecycle Analysis: Investigating the biodegradability and environmental fate of polymers and materials derived from this compound to ensure their long-term sustainability.
Table 5: Comparison of Synthetic Approaches
| Parameter | Traditional Batch Synthesis | Green Chemistry Approach (Microreactor) |
|---|---|---|
| Method | Reaction of cyclohexanone (B45756), ammonia (B1221849), and sodium hypochlorite (B82951) in a large vessel. evitachem.com | Continuous flow of reagents through a microchannel reactor. researchgate.net |
| Efficiency | Moderate yields (e.g., 30-35%). smolecule.comevitachem.com | Higher yields and selectivity due to superior heat and mass transfer. researchgate.net |
| Safety | Risk of thermal runaway with exothermic reactions. | Enhanced safety due to small reaction volume and excellent temperature control. |
| Waste | Higher volume of solvent waste and potential for more side reactions. researchgate.net | Reduced solvent usage and fewer by-products. researchgate.net |
| Scalability | Scaling up can be challenging and dangerous. | Easily scalable by running multiple reactors in parallel ("numbering-up"). |
Q & A
Q. What are the common synthetic routes for 1-Oxa-2-azaspiro[2.5]octane, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclization of β-keto esters with hydroxylamine derivatives, followed by spirocyclization. A prominent method involves reacting cyclohexanone with chloramine to form the oxaziridine core . Recent advancements use continuous-flow microreactor systems to enhance safety and efficiency, achieving yields >85% with reduced side products (e.g., dimerization or over-oxidation) by optimizing parameters like residence time (20–30 s) and temperature (0–5°C) . Purity is validated via GC-MS and NMR to ensure <2% impurities.
Q. How is the structural conformation of this compound determined experimentally?
Multinuclear NMR (¹H, ¹³C, ¹⁵N) is critical for conformational analysis. The six-membered cyclohexane ring adopts a chair conformation, while the three-membered oxaziridine ring shows puckering due to steric strain. Key NMR parameters include coupling constants (e.g., ) for adjacent protons in the oxaziridine ring (3.5–4.0 Hz) and chemical shifts for nitrogen (δ ~250 ppm in ¹⁵N NMR), which reflect electronic effects from substituents . X-ray crystallography is less common due to the compound’s volatility.
Advanced Research Questions
Q. How can microreactor technology address scalability and safety challenges in synthesizing this compound?
Microreactors enable precise control over exothermic reactions (e.g., oxaziridine formation) by enhancing heat/mass transfer. For example, a micromixer reactor reduces reaction time from hours (batch) to seconds, minimizing thermal degradation. A 2023 study achieved a space-time yield of 1.2 kg·L⁻¹·h⁻¹ using a 2 mL microreactor, with 99% conversion efficiency . Safety is improved by isolating reactive intermediates (e.g., chloramine) in segmented flow, reducing explosion risks.
Q. How should researchers resolve contradictions in reported reaction outcomes, such as unexpected byproducts during electrophilic amination?
Contradictions often arise from competing reaction pathways. For instance, when this compound reacts with malonic esters, the primary product is a 1-hydroxycyclohexylamino derivative. However, trace moisture can hydrolyze the oxaziridine ring, forming cyclohexanone and hydroxylamine byproducts. To mitigate this, rigorously anhydrous conditions and in situ FTIR monitoring are recommended . Kinetic studies (e.g., Arrhenius plots) can identify dominant pathways under varying temperatures or catalysts.
Q. What methodologies are effective for stabilizing reactive intermediates in spirocyclic oxaziridine chemistry?
Intramolecular stabilization is key. For example, intermediates like 2-(1-hydroxycyclohexylamino)malononitrile undergo cyclization to form 1,4-diazaspiro[4.5]decanones, preventing decomposition . Low-temperature trapping (-78°C) in THF and rapid quenching with acetic acid also stabilize intermediates. Computational modeling (DFT) predicts favorable transition states, guiding the design of sterically hindered substrates to suppress side reactions .
Q. How can stereochemical outcomes be controlled during spirocyclic oxaziridine synthesis?
Stereoselectivity is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., -CN) on the β-keto ester favor axial attack by hydroxylamine, yielding the desired spiro configuration. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Cu(I)/BOX complexes) can induce enantioselectivity, though reported enantiomeric excess (ee) remains moderate (~70%) . Advanced NMR techniques (e.g., NOESY) validate stereochemical assignments.
Data Contradiction Analysis
Q. Why do different studies report varying yields for this compound derivatives in C-H amination reactions?
Discrepancies stem from substrate-specific reactivity. For example, barbituric acid derivatives undergo smooth amination (>90% yield), while less acidic substrates (e.g., phenylbutazone) require stronger bases (e.g., LDA) to deprotonate the C-H bond, achieving <50% yield . Contradictions in byproduct profiles (e.g., cyclohexanone vs. diazaspiro products) are resolved via mechanistic studies using isotopic labeling (¹⁵N or ¹³C) to track nitrogen/carbon flow .
Methodological Recommendations
- Synthesis Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, stoichiometry, flow rate) in microreactors .
- Analytical Validation : Combine HPLC (for purity) with high-resolution MS (for byproduct identification) .
- Computational Aids : Employ Gaussian or ORCA for transition-state modeling to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
